Picrasidine C
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Overview
Description
Picrasidine C is a natural product found in Picrasma quassioides with data available.
Scientific Research Applications
PPARα Agonist and Metabolic Disease Treatment
Picrasidine C, a dimeric β-carboline-type alkaloid isolated from Picrasma quassioides, has been identified as a subtype-selective PPARα agonist. It selectively activates PPARα and enhances PPARα transcriptional activity. This action leads to the expression of PPARα-regulated genes involved in lipid, glucose, and cholesterol metabolism. These findings suggest its potential application in treating metabolic diseases such as hyperlipidemia, atherosclerosis, and hypercholesterolemia (Zhao et al., 2016).
Computational Insights for Drug Development
A computational investigation revealed Picrasidine C as a selective PPARα lead. This study involved molecular docking, pharmacophore modeling, and molecular dynamics simulations to understand its binding mode and selectivity mechanism. The research aimed to optimize Picrasidine C for better affinity and safety, making it a valuable lead for developing subtype-selective PPARα agonists (Li et al., 2019).
Chemical Analysis and Alkaloid Identification
In chemical studies, Picrasidine C has been identified among various alkaloids isolated from Picrasma quassioides. These investigations, which include NMR spectroscopy and X-ray diffraction, contribute to understanding the chemical composition and potential bioactive compounds of this species (Jiao et al., 2010), (Liu et al., 1993).
Biogenetic Pathway Analysis
Research on the biogenetic pathways of Picrasidine C and related alkaloids helps in understanding their synthesis and potential modifications for therapeutic applications. Studies have proposed possible biogenetic pathways for these alkaloids, contributing to the field of natural product chemistry and drug discovery (Ohmoto & Koike, 1985).
properties
Product Name |
Picrasidine C |
---|---|
Molecular Formula |
C29H26N4O4 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)butan-1-one |
InChI |
InChI=1S/C29H26N4O4/c1-35-21-10-6-8-18-24-23(37-3)15-31-20(27(24)33-25(18)21)11-12-22(36-2)29(34)28-26-17(13-14-30-28)16-7-4-5-9-19(16)32-26/h4-10,13-15,22,32-33H,11-12H2,1-3H3 |
InChI Key |
FNSOWPJAPJEOEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC |
synonyms |
picrasidine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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